(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C15H21NO2S and its molecular weight is 279.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Electrophilic Cyanation : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide, has been used for the synthesis of benzonitriles from aryl bromides. This method is efficient for synthesizing various pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Synthesis of Arylethenesulfonamides : A novel synthesis approach for E-arylethenesulfonamides, starting from 1-hydroxy-1-arylalkanes, has been developed. These compounds have significant applications in chemical and pharmaceutical fields (Aramini et al., 2003).
Pharmacological Applications
Cyclooxygenase-2 Inhibitors : Some sulfonamide derivatives, including those structurally related to this compound, have been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research is particularly relevant for developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anticancer Agents : Novel (E)-N-aryl-2-arylethenesulfonamides have shown potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. These compounds are being explored as potential anticancer agents (Reddy et al., 2013).
Anticonvulsant Agents : Benzenesulfonamide derivatives, structurally similar to this compound, have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds have shown promising results in preclinical studies (Wang et al., 2015).
Antimycobacterial Agents : Sulfonamides with cysteine-activated sulfur dioxide release profiles have been developed as potential antimycobacterial agents. This research could lead to new treatments for diseases like tuberculosis (Malwal et al., 2012).
Properties
IUPAC Name |
(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-13(2)12-16(15-8-9-15)19(17,18)11-10-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLGHWGVBXXNFR-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C1CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.